Cas no 2228347-78-0 (3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine)

3-(2,5-Difluoro-4-nitrophenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with a nitro-substituted phenyl core. Its unique structure, featuring multiple fluorine substituents, enhances its reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro and fluoro) groups and an amine functionality allows for versatile applications in nucleophilic substitution and coupling reactions. This compound is particularly useful as an intermediate in the development of bioactive molecules, where fluorination improves metabolic stability and binding affinity. Its well-defined chemical properties facilitate precise modifications, supporting research in drug discovery and material science. High purity and consistent performance ensure reliable results in synthetic workflows.
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine structure
2228347-78-0 structure
Product name:3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
CAS No:2228347-78-0
MF:C9H9F3N2O2
Molecular Weight:234.175172567368
CID:5962110
PubChem ID:165652658

3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
    • 2228347-78-0
    • EN300-1787417
    • インチ: 1S/C9H9F3N2O2/c10-6(1-2-13)5-3-8(12)9(14(15)16)4-7(5)11/h3-4,6H,1-2,13H2
    • InChIKey: JZCZPXISBSOFRI-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=CC=1F)[N+](=O)[O-])F)CCN

計算された属性

  • 精确分子量: 234.06161202g/mol
  • 同位素质量: 234.06161202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 71.8Ų

3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1787417-5.0g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
5g
$4517.0 2023-06-02
Enamine
EN300-1787417-0.1g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
0.1g
$1371.0 2023-09-19
Enamine
EN300-1787417-1.0g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
1g
$1557.0 2023-06-02
Enamine
EN300-1787417-0.25g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
0.25g
$1432.0 2023-09-19
Enamine
EN300-1787417-0.5g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
0.5g
$1495.0 2023-09-19
Enamine
EN300-1787417-10g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
10g
$6697.0 2023-09-19
Enamine
EN300-1787417-5g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
5g
$4517.0 2023-09-19
Enamine
EN300-1787417-10.0g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
10g
$6697.0 2023-06-02
Enamine
EN300-1787417-0.05g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
0.05g
$1308.0 2023-09-19
Enamine
EN300-1787417-2.5g
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
2228347-78-0
2.5g
$3051.0 2023-09-19

3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine 関連文献

3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amineに関する追加情報

Recent Advances in the Study of 3-(2,5-Difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0)

The compound 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated nitroaromatic structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine as a potent inhibitor of tyrosine kinase enzymes, which are critical targets in cancer therapy. The researchers utilized a combination of molecular docking simulations and in vitro assays to demonstrate the compound's high binding affinity and selectivity for specific kinase domains. These findings suggest that this molecule could serve as a lead compound for the development of novel anticancer agents.

In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable production of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine. A 2024 report in Organic Process Research & Development highlighted a novel catalytic method that significantly reduces the number of synthetic steps while improving yield and purity. This breakthrough is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Research conducted by a team at the University of Cambridge revealed that 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine exhibits favorable absorption and distribution profiles in rodent models, with minimal off-target effects. These properties make it an attractive candidate for further drug development, particularly in the context of personalized medicine.

Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as long-term toxicity, formulation stability, and regulatory compliance need to be addressed. Ongoing research aims to tackle these hurdles through multidisciplinary collaborations, combining expertise in chemistry, biology, and pharmacology.

In conclusion, 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) represents a compelling area of study in the chemical biology and pharmaceutical fields. Its unique structural features and demonstrated biological activities position it as a valuable tool for both basic research and therapeutic development. Future studies will likely focus on optimizing its properties and expanding its applications, paving the way for innovative treatments in oncology and beyond.

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